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Fmoc-Tyr(SO(ONeopentyl))-OH

Cat. No.: B14055074
M. Wt: 553.6 g/mol
InChI Key: NEDCKHYXODZAAR-UHFFFAOYSA-N
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Description

Significance of Tyrosine O-Sulfation as a Post-Translational Modification

Tyrosine O-sulfation is a crucial post-translational modification (PTM) that occurs in all multicellular organisms. mpi-cbg.de This process involves the transfer of a sulfate (B86663) group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue within a protein. nih.govnih.gov The reaction is catalyzed by a family of enzymes known as tyrosylprotein sulfotransferases (TPSTs), which are located in the trans-Golgi network. mpi-cbg.denih.gov Consequently, only proteins that pass through the secretory pathway, such as secreted and transmembrane proteins, are subject to this modification. mpi-cbg.denih.gov

First identified in the 1950s, the significance of tyrosine sulfation in various physiological and pathological processes has become increasingly appreciated in recent years. nih.govnih.gov It is estimated that up to 1% of all tyrosine residues in eukaryotic proteins may be sulfated. sigmaaldrich-jp.com This modification plays a critical role in modulating extracellular protein-protein interactions. mpi-cbg.desigmaaldrich-jp.com Tyrosine sulfation is essential for the biological activity of numerous peptide hormones, including gastrin II and cholecystokinin. sigmaaldrich-jp.com Furthermore, it is involved in processes such as inflammation, hemostasis, and immune responses. pnas.org For instance, the sulfation of chemokine receptors is vital for their interaction with chemokines, thereby influencing cellular responses. biosyn.com The modification is also implicated in viral entry into host cells; for example, sulfated tyrosines on the CCR5 receptor facilitate the entry of HIV-1. nih.gov

Challenges in the Chemical Synthesis of Sulfotyrosine-Containing Peptides

The study of tyrosine sulfation has been significantly hampered by the difficulties associated with obtaining site-specifically sulfated peptides. sigmaaldrich-jp.com The chemical synthesis of these peptides is fraught with challenges, primarily due to the inherent instability of the tyrosine sulfate ester. This functional group is highly susceptible to degradation under acidic conditions, a standard environment in many peptide synthesis protocols. sigmaaldrich-jp.comnih.gov

One major hurdle is the cleavage of the peptide from the solid-phase resin and the simultaneous removal of side-chain protecting groups. nih.gov Standard procedures often employ strong acids like trifluoroacetic acid (TFA), which can lead to significant desulfation of the tyrosine residue. nih.govkiesslinglab.com This acid lability makes the synthesis and characterization of sulfotyrosine-containing peptides highly problematic. sigmaaldrich-jp.com

Another approach involves the direct incorporation of a sulfated tyrosine monomer, such as Fmoc-Tyr(SO3Na)-OH, during solid-phase peptide synthesis (SPPS). nih.govresearchgate.net However, this method often suffers from low coupling efficiency and can be sluggish. nih.govresearchgate.net The presence of the charged sulfate group can also lead to poor resin swelling, especially when multiple sulfotyrosine residues are incorporated, which further impedes the synthesis. nih.govresearchgate.net

Post-synthesis sulfation of tyrosine residues on a fully assembled peptide presents its own set of difficulties. This "global sulfation" approach can suffer from a lack of specificity, leading to incomplete reactions and the potential for sulfation at undesired positions. nih.govnih.gov The harsh reagents sometimes used, such as chlorosulfuric acid or concentrated sulfuric acid, have shown limited effectiveness. nih.gov These challenges result in low yields and limit the scope of peptides that can be synthesized, making the process time-consuming and not amenable to high-throughput synthesis. sigmaaldrich-jp.comnih.gov

Evolution of Protecting Group Strategies for Tyrosine Sulfation in Peptide Synthesis

To overcome the challenges of synthesizing sulfotyrosine-containing peptides, researchers have focused on developing robust protecting group strategies for the sulfate moiety. The primary goal is to mask the sulfate group with a protective element that is stable throughout the peptide synthesis, particularly during the acidic cleavage and deprotection steps, and can be selectively removed under mild conditions afterward.

Early strategies involved attempts to optimize cleavage conditions, such as using low temperatures, but these were only partially effective. sigmaaldrich-jp.com A significant breakthrough came with the introduction of acid-stable protecting groups for the sulfate ester. Several groups have been investigated, including:

2,2,2-Trichloroethyl (TCE) sigmaaldrich-jp.comresearchgate.net

2,2-Dichlorovinyl (DCV) sigmaaldrich-jp.comresearchgate.net

2,2,2-Trifluoroethyl (TFE) researchgate.net

Phenyl researchgate.net

More recently, the neopentyl (nP) group has emerged as a particularly promising protecting group. sigmaaldrich-jp.comresearchgate.net The corresponding protected amino acid, Fmoc-Tyr(SO(ONeopentyl))-OH, provides a stable building block for SPPS. The neopentyl group is stable to the piperidine (B6355638) used for Fmoc deprotection and, crucially, to the TFA used for cleavage from the resin. sigmaaldrich-jp.com

The synthesis of the this compound monomer itself has been optimized to be high-yielding. nih.gov The general strategy involves incorporating this neopentyl-protected sulfotyrosine monomer into the peptide chain using standard Fmoc-based SPPS. nih.gov After the peptide is assembled and cleaved from the resin, the neopentyl group can be removed under mild, non-acidic conditions. sigmaaldrich-jp.com This is typically achieved by treating the protected peptide with a small, powerful nucleophile like sodium azide (B81097) or by warming it in an aqueous solution of ammonium (B1175870) acetate (B1210297). sigmaaldrich-jp.comnih.gov This approach avoids the harsh acidic conditions that cause desulfation, leading to significantly higher yields of the desired sulfated peptide. nih.gov The use of the neopentyl protecting group has been successfully applied to the synthesis of various sulfated peptides, demonstrating its broad applicability and improvement over existing methods. nih.govrsc.org

Interactive Data Tables

Table 1: Key Protecting Groups for Tyrosine Sulfation

Protecting GroupAbbreviationKey Features
NeopentylnPStable to piperidine and TFA; removed by nucleophiles (e.g., azide) or ammonium acetate. sigmaaldrich-jp.com
2,2,2-TrichloroethylTCEAcid-stable; removable under specific conditions. sigmaaldrich-jp.comresearchgate.net
2,2-DichlorovinylDCVAcid-stable; offers an alternative to other protecting groups. sigmaaldrich-jp.comresearchgate.net
2,2,2-TrifluoroethylTFEStabilizes the phenolic sulfate ester to acid; removed by mild nucleophilic displacement. researchgate.net
PhenylPhsp²-hybridized group offering stability. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H31NO8S B14055074 Fmoc-Tyr(SO(ONeopentyl))-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO8S/c1-29(2,3)18-37-39(34,35)38-20-14-12-19(13-15-20)16-26(27(31)32)30-28(33)36-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDCKHYXODZAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for Fmoc Tyr So Oneopentyl Oh Monomer

Overview of Synthetic Routes to Neopentyl-Protected Sulfotyrosine Derivatives

The primary difficulty in synthesizing sulfotyrosine-containing peptides is the acid-lability of the tyrosine O-sulfate ester, which can lead to significant degradation and loss of the modification during standard synthesis and cleavage protocols. sigmaaldrich-jp.comnih.gov Early methods attempted to introduce the sulfate (B86663) group post-synthesis or used low-temperature TFA cleavage, but these approaches are often inefficient and not broadly applicable. sigmaaldrich-jp.com

A more robust strategy involves protecting the sulfate group as a stable diester, which can withstand the conditions of Fmoc-based SPPS, including cleavage from the resin with strong acids like trifluoroacetic acid (TFA). sigmaaldrich-jp.comnih.gov Several protecting groups for the sulfate moiety have been investigated, including trichloroethyl (TCE) and dichlorovinyl (DCV). sigmaaldrich-jp.com However, the neopentyl (nP; (CH₃)₃CCH₂-) group has shown particular promise. sigmaaldrich-jp.combiosyn.com

The neopentyl group confers stability to the sulfate ester throughout the synthesis process. sigmaaldrich-jp.comfishersci.com It is stable to the piperidine (B6355638) solutions used for Fmoc group removal and to the TFA cocktail used for final cleavage of the peptide from the resin and removal of other side-chain protecting groups. sigmaaldrich-jp.comiris-biotech.de This stability prevents the premature loss of the crucial sulfate modification. fishersci.com The neopentyl group is used to protect the sulfotyrosine residue as a neutral sulfate diester, specifically Tyr-O-SO₂-ONp. nih.gov Following the successful synthesis and purification of the full peptide, the nP group can be selectively removed under mild conditions to yield the desired sulfated tyrosine residue. sigmaaldrich-jp.com This strategy has been successfully applied in automated peptide synthesis and is considered scalable. nih.gov

Precursor Compounds and Reactants for Fmoc-Tyr(SO(ONeopentyl))-OH Synthesis

The key precursors and reactants involved in the synthesis are detailed below:

Protected Tyrosine: The synthesis typically starts with a tyrosine derivative where both the alpha-amino group and the carboxylic acid are protected. A common starting material is a Boc- and t-butyl-protected tyrosine. nih.gov

Neopentyl Chlorosulfate (B8482658) (NPCS): This is the key reagent for introducing the neopentyl-protected sulfate group onto the phenolic hydroxyl of tyrosine. nih.gov It reacts with the tyrosine derivative to form the sulfate diester. nih.govresearchgate.net

Trifluoroacetic Acid (TFA): Aqueous TFA (e.g., 90%) is used to remove the acid-labile Boc and t-butyl protecting groups from the tyrosine derivative after the sulfation step. nih.gov

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): This reagent is used to install the Fmoc protecting group onto the free amino group of the tyrosine derivative after the Boc group has been removed. nih.gov This step is crucial for making the monomer compatible with Fmoc-based SPPS.

Table 1: Key Precursors and Reactants

Compound Name Abbreviation Role in Synthesis
Boc-Tyr(tBu)-OH - Starting protected amino acid
Neopentyl Chlorosulfate NPCS Sulfating and protecting agent
Trifluoroacetic Acid TFA Deprotection reagent (for Boc/tBu)
N-(9-fluorenylmethoxycarbonyloxy)succinimide Fmoc-OSu Fmoc-group donor
Dioxane / Sodium Carbonate - Solvent/Base for Fmoc protection step

Reaction Conditions and Optimization for Monomer Preparation

The preparation of the this compound monomer involves a sequence of protection and deprotection steps under specific conditions to ensure high yield and purity. nih.gov

The general synthetic procedure is as follows:

Sulfation: A protected tyrosine derivative, such as Boc-Tyr(tBu)-OH, is reacted with neopentyl chlorosulfate (NPCS). This reaction forms the neopentyl-protected sulfate monoester on the tyrosine's phenolic hydroxyl group. The reaction to produce the sulfated intermediate has been reported with a yield of 94%. nih.gov

Deprotection of Amino and Carboxyl Groups: The resulting compound is treated with 90% aqueous trifluoroacetic acid (TFA). This step removes the tert-butyloxycarbonyl (Boc) group from the amine and the t-butyl ester from the carboxyl group, yielding a free amine and carboxylic acid while the neopentyl sulfate ester remains intact. nih.gov

Fmoc Group Installation: The final step is the protection of the newly freed alpha-amino group with the Fmoc moiety. This is achieved by reacting the deprotected sulfotyrosine derivative with Fmoc-OSu in a mixture of dioxane and 10% aqueous sodium carbonate. nih.gov

Table 2: Summary of Reaction Steps for Monomer Synthesis

Step Reactants Reagents/Conditions Product
1. Sulfation Protected Tyrosine (e.g., Boc-Tyr(tBu)-OH) Neopentyl Chlorosulfate (NPCS) Boc-Tyr(SO(ONeopentyl))-OtBu
2. Deprotection Boc-Tyr(SO(ONeopentyl))-OtBu 90% aqueous TFA H-Tyr(SO(ONeopentyl))-OH
3. Fmoc Protection H-Tyr(SO(ONeopentyl))-OH Fmoc-OSu, Dioxane, 10% aq. Na₂CO₃ This compound

The neopentyl group's stability under these conditions is critical. It is designed to be removed only after the completion of peptide synthesis. The deprotection of the neopentyl group is typically achieved by treating the final peptide with nucleophiles. nih.gov Two common methods are:

Ammonium (B1175870) Acetate (B1210297): The peptide is dissolved in 1-2 M aqueous ammonium acetate and incubated at 37°C for 6-12 hours. nih.goviris-biotech.denih.gov

Sodium Azide (B81097): The peptide is dissolved in a polar aprotic solvent like DMSO, and sodium azide (NaN₃) is added, followed by incubation at 50°C overnight. sigmaaldrich-jp.com

Purification Methodologies for this compound

The purification of the final this compound monomer is essential to ensure its quality for use in SPPS, where high purity of building blocks is required to avoid side reactions and truncated sequences. While the specific purification of the monomer itself is not extensively detailed in the provided literature, standard chromatographic techniques used for Fmoc-amino acids are applicable.

Following the synthesis, the crude product would typically be subjected to purification by silica (B1680970) gel chromatography to separate the desired product from unreacted starting materials and byproducts from the Fmoc-protection step. Recrystallization can also be employed as a final purification step to obtain a highly pure, crystalline solid. The purity of the final product is generally assessed by High-Performance Liquid Chromatography (HPLC), with assays showing ≥95.0% purity being typical for commercial products. sigmaaldrich.com

It is important to note that the purification methods for peptides containing this monomer are well-documented. After cleavage and deprotection of the neopentyl group, the resulting sulfated peptides are purified using reversed-phase HPLC (RP-HPLC). sigmaaldrich-jp.com Due to the potential instability of the sulfate group in acidic TFA-containing buffers, purification is best performed using buffer systems based on 0.1 M ammonium acetate at a neutral pH (around 7). sigmaaldrich-jp.comnih.gov A gradient of acetonitrile (B52724) in the ammonium acetate buffer is used to elute the peptide. sigmaaldrich-jp.com This consideration for the final peptide's purification underscores the stability of the neopentyl-protected intermediate during synthesis and its strategic, mild removal afterward.

Integration of Fmoc Tyr So Oneopentyl Oh into Solid Phase Peptide Synthesis Spps

Fmoc-SPPS Methodology for Incorporating O-Sulfotyrosine Residues

The use of Fmoc-Tyr(SO(ONeopentyl))-OH streamlines the synthesis of sulfotyrosine-containing peptides. Its compatibility with standard Fmoc-SPPS conditions circumvents the need for specialized or milder cleavage protocols that were previously necessary to prevent desulfation.

Coupling Chemistry and Efficiency with this compound

This compound, also referred to as Fmoc-Tyr(SO3nP)-OH, demonstrates excellent solubility in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). sigmaaldrich-jp.com This facilitates its use in automated peptide synthesizers without requiring protocol modifications. sigmaaldrich-jp.com Unlike earlier sulfotyrosine derivatives that necessitated specific activation methods, this compound is compatible with a variety of standard coupling reagents. sigmaaldrich-jp.com

Commonly used coupling methods for incorporating this amino acid derivative include:

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) sigmaaldrich-jp.com

HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) sigmaaldrich-jp.com

DIPCDI/HOBt (N,N'-Diisopropylcarbodiimide/Hydroxybenzotriazole) sigmaaldrich-jp.com

HCTU/DIPEA (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/N,N-Diisopropylethylamine) sigmaaldrich-jp.com

In a representative synthesis, a 10-fold excess of the Fmoc-amino acid was activated with HCTU/DIPEA with a coupling time of 60 minutes. sigmaaldrich-jp.com The Fmoc group is typically removed using a 20% piperidine (B6355638) solution in DMF. sigmaaldrich-jp.com

Coupling ReagentCompatibilityReference
PyBOPCompatible sigmaaldrich-jp.com
HBTUCompatible sigmaaldrich-jp.com
DIPCDI/HOBtCompatible sigmaaldrich-jp.com
HCTU/DIPEACompatible sigmaaldrich-jp.com

Resin Compatibility and Swelling Considerations in Sulfotyrosine Peptide Synthesis

The choice of resin is a critical factor in SPPS. This compound has been successfully used with resins such as the Rink Amide MBHA resin. sigmaaldrich-jp.com The physical properties of the resin, particularly its ability to swell in the solvents used during synthesis, are crucial for efficient coupling and deprotection steps. While direct incorporation of unprotected sulfotyrosine residues can sometimes compromise resin swelling, the use of the neopentyl-protected derivative helps to maintain normal resin performance throughout the synthesis. nih.gov Standard polystyrene-based resins and PEG-based resins like Tentagel have been shown to exhibit adequate swelling in common SPPS solvents, which is essential for the accessibility of the growing peptide chain.

Orthogonality of the Neopentyl Protecting Group

An orthogonal protecting group strategy is fundamental in peptide synthesis, allowing for the selective removal of protecting groups without affecting others. The neopentyl group employed to protect the sulfate (B86663) ester of tyrosine is a key component of this strategy.

Stability of the Neopentyl Sulfate Ester to Acidic Cleavage Conditions (e.g., TFA)

The neopentyl ester demonstrates significant stability under the standard acidic conditions used for cleaving the completed peptide from the resin and removing other acid-labile side-chain protecting groups. fishersci.combachem.com It is stable to treatment with trifluoroacetic acid (TFA), which is a common reagent in the final cleavage cocktail. sigmaaldrich-jp.comfishersci.combachem.com This stability prevents premature loss of the sulfate group, a major issue with unprotected or less robustly protected sulfotyrosine derivatives. sigmaaldrich-jp.com

However, it is advisable to avoid extended cleavage times, as some loss of the neopentyl group can occur with prolonged exposure to TFA. sigmaaldrich-jp.com Monitoring the cleavage reaction by HPLC is recommended, with cleavage times of around 1.5 hours generally resulting in minimal loss of the protecting group. sigmaaldrich-jp.com

Selective Removal of the Neopentyl Group Post-Synthesis

Following cleavage from the resin and purification of the peptide with the neopentyl group still attached, the protecting group can be selectively removed to yield the final sulfated peptide.

A mild and convenient method for the deprotection of the neopentyl sulfate ester involves treatment with aqueous ammonium (B1175870) acetate (B1210297). sigmaaldrich-jp.comnih.gov The crude, neopentyl-protected peptide can be dissolved in a minimal amount of a solvent like dimethylsulfoxide (DMSO) if necessary, and then diluted with 1-2 M aqueous ammonium acetate. nih.gov The reaction is typically carried out by incubating the mixture at 37°C for a period of 6 to 12 hours, or overnight. sigmaaldrich-jp.comnih.goviris-biotech.de The resulting peptide with the free sulfate monoester is stable in the ammonium acetate buffer (pH ~7) and can be directly purified by reversed-phase HPLC. nih.gov

ReagentConcentrationTemperatureTimeReference
Aqueous Ammonium Acetate1-2 M37 °C6-12 hours (or overnight) sigmaaldrich-jp.comnih.goviris-biotech.de
Alternative Deprotection Strategies for Sulfotyrosine Peptides

While the neopentyl group offers robust protection during SPPS, its removal is a critical final step to yield the native sulfated peptide. Several alternative deprotection strategies exist for sulfotyrosine peptides, each with its own set of conditions and compatibilities.

One common method for the removal of the neopentyl group is treatment with small, potent nucleophiles. sigmaaldrich-jp.com This is typically carried out using sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature of 50°C, often overnight. sigmaaldrich-jp.comsigmaaldrich.com

A milder and more convenient deprotection method involves the use of aqueous ammonium acetate. sigmaaldrich-jp.comiris-biotech.denih.gov Dissolving the neopentyl-protected peptide in a 1-2 M solution of ammonium acetate and incubating at 37°C for 6 to 12 hours can effectively remove the protecting group. nih.goviris-biotech.de However, the success of this method can be sequence-dependent. sigmaaldrich-jp.com

For other sulfotyrosine protection strategies, different deprotection conditions are required. For instance, the 2,2,2-trichloroethyl (TCE) protecting group is removed via catalytic hydrogenation using palladium(II) hydroxide (B78521) on carbon. nih.gov Another approach involves the use of fluorosulfated tyrosine, where the subsequent transformation to sulfotyrosine is achieved using basic ethylene (B1197577) glycol. nih.govnih.gov

Comparative Analysis with Other Sulfotyrosine Building Blocks in Fmoc-SPPS

Comparison with Fmoc-Tyr(SO3Na)OH: Coupling Kinetics and Peptide Yields

Fmoc-Tyr(SO3Na)OH is a more traditional building block for introducing sulfotyrosine. nih.govanaspec.compeptide.com However, its use presents several challenges. The charged nature of the sodium salt can lead to poor solubility and aggregation, complicating coupling reactions and often requiring specialized coupling reagents like HBTU/DIPEA for efficient incorporation. sigmaaldrich-jp.com Subsequent coupling steps to the sulfated tyrosine residue can also be sluggish, potentially leading to lower peptide yields, especially when multiple sulfotyrosine residues are incorporated. nih.govkiesslinglab.com

Table 1: Comparison of this compound and Fmoc-Tyr(SO3Na)OH in Fmoc-SPPS

FeatureThis compoundFmoc-Tyr(SO3Na)OH
Protection Fully side-chain protected (neutral)Charged sodium salt
Solubility Excellent in DMF/NMP. sigmaaldrich-jp.comCan have poor solubility. sigmaaldrich-jp.com
Coupling Method Standard methods applicable. sigmaaldrich-jp.comOften requires specialized reagents (e.g., HBTU/DIPEA). sigmaaldrich-jp.com
Peptide Yield Generally higher yields. nih.govCan be lower, especially with multiple sY residues. nih.gov
Automation Readily automated. sigmaaldrich-jp.comCan be challenging to automate. sigmaaldrich-jp.com

Comparison with Fluorosulfated Tyrosine and Trichloroethyl-Protected Tyrosine Derivatives

Other strategies for incorporating sulfotyrosine include the use of fluorosulfated tyrosine and trichloroethyl (TCE)-protected tyrosine derivatives.

Fluorosulfated Tyrosine: This approach involves the incorporation of Fmoc-protected fluorosulfated tyrosine (Fmoc-Y(OSO2F)-OH) into the peptide chain. nih.govstanford.edu The fluorosulfate (B1228806) group is stable under standard SPPS and cleavage conditions. nih.gov The final conversion to sulfotyrosine is achieved post-cleavage using basic ethylene glycol. nih.govresearchgate.net A key advantage of this method is the one-step synthesis of the Fmoc-Y(OSO2F)-OH building block. nih.gov

Trichloroethyl (TCE)-Protected Tyrosine: The TCE group is another option for protecting the sulfate ester. sigmaaldrich-jp.comacs.orgnih.gov This group is stable to the acidic conditions of TFA cleavage. sigmaaldrich-jp.comacs.org However, its removal requires a separate step of catalytic hydrogenation, which is not compatible with the presence of other reducible functional groups, such as cysteine residues. nih.gov

Table 2: Comparison of Neopentyl, Fluorosulfate, and TCE Protection Strategies

Protecting GroupBuilding BlockDeprotection ConditionAdvantagesLimitations
Neopentyl (nP) This compoundAqueous ammonium acetate or sodium azide. sigmaaldrich-jp.comiris-biotech.deStable to TFA, good solubility, standard coupling. sigmaaldrich-jp.combachem.comDeprotection can be sequence-dependent. sigmaaldrich-jp.com
Fluorosulfate Fmoc-Y(OSO2F)-OHBasic ethylene glycol. nih.govOne-step building block synthesis, stable to acid/base. nih.govRequires a separate post-cleavage conversion step. nih.gov
Trichloroethyl (TCE) Fmoc-Tyr(SO3TCE)-OHCatalytic hydrogenation. nih.govStable to TFA. sigmaaldrich-jp.comacs.orgIncompatible with reducible amino acids (e.g., Cys). nih.gov

Advantages and Limitations of the Neopentyl Protecting Group Strategy

The use of this compound in SPPS offers several key advantages. The neopentyl group effectively protects the acid-labile sulfate ester during TFA cleavage, preventing desulfation and allowing for the use of standard cleavage cocktails. sigmaaldrich-jp.comnih.govbachem.com The building block's excellent solubility and compatibility with standard coupling protocols contribute to improved peptide synthesis efficiency and higher yields, and it is well-suited for automated synthesis. sigmaaldrich-jp.comnih.gov

However, the strategy is not without its limitations. While the neopentyl group is generally stable, some loss can occur during prolonged exposure to TFA, necessitating careful monitoring of cleavage times. sigmaaldrich-jp.com The efficiency of the ammonium acetate deprotection method can be peptide sequence-dependent, and in some cases, the harsher sodium azide method may be required. sigmaaldrich-jp.com

Analytical Characterization Methodologies for Synthesized Sulfotyrosine Peptides

Mass Spectrometry-Based Approaches for Sulfotyrosine Identification

Mass spectrometry (MS) is a cornerstone technique for the analysis of post-translationally modified peptides, including those containing sulfotyrosine. acs.org It provides information on the molecular weight of the peptide, allowing for the confirmation of successful sulfation, and can also be used to determine the sequence of the peptide and the location of the modification.

High-resolution mass spectrometry can distinguish between sulfated and non-sulfated peptides based on the mass difference. The addition of a sulfate (B86663) group (SO₃) to a tyrosine residue results in a mass increase of approximately 79.9568 Da. biosyn.comtandfonline.com By comparing the experimentally measured mass of the synthesized peptide to its theoretical mass, the presence and number of sulfate groups can be confirmed.

Tandem mass spectrometry (MS/MS) is employed to verify the peptide's amino acid sequence and the integrity of the sulfation. nih.gov In this technique, the peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed. The pattern of fragment ions provides sequence information. However, the sulfate group is highly labile and can be easily lost during certain fragmentation methods. nih.govacs.org

A significant challenge in the analysis of sulfotyrosine peptides is distinguishing them from phosphotyrosine (pY) peptides. acs.org Tyrosine sulfation and phosphorylation are nearly isobaric modifications, with the mass of the phosphoryl group (HPO₃) being approximately 79.9663 Da. biosyn.com This small mass difference of about 9.6 mDa requires high-resolution mass spectrometers for differentiation at the precursor ion level. acs.org

Several MS-based strategies have been developed to differentiate between these two modifications:

High-Resolution Mass Spectrometry: As mentioned, instruments with high resolving power, such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, can resolve the small mass difference between sulfated and phosphorylated peptides. acs.orgnationalmaglab.org

Fragmentation Techniques: Different MS/MS fragmentation methods can produce distinct fragmentation patterns for sulfotyrosine and phosphotyrosine.

Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD): In these methods, sulfotyrosine-containing peptides readily lose the SO₃ group as a neutral loss of 80 Da. nih.govacs.org In contrast, phosphotyrosine is more stable under these conditions. acs.org The observation of a prominent neutral loss of 80 Da is therefore a strong indicator of sulfation. nih.gov

Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD): These are "softer" fragmentation techniques that tend to preserve labile modifications like sulfation on the peptide backbone. acs.orgumich.edu This allows for better localization of the sulfation site. The differential stability of the sulfate and phosphate (B84403) groups under various fragmentation conditions is a key tool for their distinction. acs.org

Enzymatic Treatment: The use of enzymes can provide an orthogonal method for differentiation. Alkaline phosphatase is an enzyme that specifically removes phosphate groups but does not affect sulfate groups. springernature.comnih.gov Treatment of a peptide mixture with alkaline phosphatase followed by MS analysis can confirm the presence of sulfotyrosine if the +80 Da modification remains. biosyn.com Conversely, sulfatases can be used to specifically remove sulfate groups. tandfonline.com

Fragmentation MethodEffect on SulfotyrosineEffect on PhosphotyrosineUtility
CID/HCDFacile neutral loss of SO₃ (80 Da) nih.govacs.orgGenerally stable acs.orgDifferentiation based on lability
ETD/ECDLargely stable, preserving the modification acs.orgumich.eduStable acs.orgSite localization of sulfation
UVPDCan provide extensive sequence coverage, but may cause sulfonate loss nih.gov-Detailed peptide sequence analysis

Chromatographic Techniques for Peptide Purity and Heterogeneity Assessment

Chromatographic methods are essential for purifying synthesized sulfotyrosine peptides and assessing their purity and any potential heterogeneity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for the analysis and purification of peptides. Peptides are separated based on their hydrophobicity. The addition of a negatively charged and hydrophilic sulfate group significantly alters the retention time of a peptide, typically causing it to elute earlier than its non-sulfated counterpart. tandfonline.comspandidos-publications.com RP-HPLC is used to separate the desired sulfated peptide from non-sulfated peptides, incompletely deprotected peptides, and other synthesis-related impurities. The purity of the final peptide product is often assessed by the presence of a single, sharp peak in the HPLC chromatogram.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Due to the negatively charged sulfate group, sulfotyrosine-containing peptides can be effectively separated from their non-sulfated counterparts using anion-exchange chromatography. pnas.org This method is particularly useful for enriching sulfated peptides from a complex mixture. pnas.org

Immobilized Metal-Ion Affinity Chromatography (IMAC): While traditionally used for phosphopeptide enrichment, certain IMAC materials, such as those using Zr⁴⁺ or TiO₂, can also be optimized to enrich for sulfotyrosine peptides. acs.orgnih.gov

Chromatographic TechniquePrinciple of SeparationApplication for Sulfotyrosine Peptides
Reversed-Phase HPLC (RP-HPLC)Hydrophobicity Purity assessment and purification; sulfated peptides typically elute earlier than non-sulfated versions. tandfonline.comspandidos-publications.com
Ion-Exchange Chromatography (IEC)Net charge pnas.orgEnrichment and separation based on the negative charge of the sulfate group. pnas.org
Immobilized Metal-Ion Affinity Chromatography (IMAC)Affinity for metal ions acs.orgnih.govEnrichment of sulfotyrosine peptides, with optimized conditions using Zr⁴⁺ or TiO₂. acs.orgnih.gov

Spectroscopic Methods for Structural Elucidation of Modified Peptides

While mass spectrometry and chromatography are powerful for identification and purity assessment, spectroscopic techniques can provide detailed structural information about sulfotyrosine peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution. acs.org It can be used to confirm the site of sulfation and to study the conformational changes that occur in a peptide upon sulfation. acs.orgnih.gov For example, transfer NOE (trNOE) experiments can be used to study the conformation of a sulfated peptide when bound to a larger protein. researchgate.net

Challenges in the Analytical Validation of Sulfotyrosine Peptides

The analytical validation of sulfotyrosine peptides presents several challenges:

Lability of the Sulfate Group: The sulfate ester bond is susceptible to hydrolysis, especially under acidic conditions. spandidos-publications.com This can lead to the loss of the modification during sample preparation, chromatographic separation, and mass spectrometric analysis, making accurate quantification and site localization difficult. nih.gov

Isobaric Interference with Phosphorylation: As discussed, the near-identical mass of sulfation and phosphorylation is a major analytical hurdle, requiring high-resolution instrumentation or derivatization/enzymatic strategies to overcome. biosyn.comacs.org

Low Abundance in Biological Samples: In proteomic studies, sulfated peptides are often present in very low abundance compared to their non-modified counterparts and other PTMs, necessitating enrichment strategies. acs.org

Lack of Standardized Methods: While various methods exist, there is a need for more standardized and robust analytical workflows for the comprehensive characterization of the "sulfoproteome". acs.orgnih.gov

Biomolecular Research Applications of Peptides Synthesized with Fmoc Tyr So Oneopentyl Oh

Probing Protein-Protein Interactions Involving Tyrosine Sulfation

The ability to synthesize peptides with site-specifically sulfated tyrosine residues using Fmoc-Tyr(SO(ONeopentyl))-OH has revolutionized the study of protein-protein interactions that are dependent on this modification. By comparing the binding affinities of sulfated and non-sulfated peptide variants, researchers can quantitatively assess the contribution of tyrosine sulfation to complex formation.

Receptor-Ligand Binding Studies

A prime example of the utility of this compound is in the study of receptor-ligand interactions. The synthesis of peptides corresponding to the N-terminal region of chemokine receptors has allowed for the detailed examination of how tyrosine sulfation impacts chemokine binding. For instance, studies on the chemokine receptor CCR3 have demonstrated that the sulfation of specific tyrosine residues significantly enhances its affinity for its ligand, the chemokine eotaxin (also known as CCL11). nih.gov

In one seminal study, peptides mimicking the N-terminus of CCR3 with sulfotyrosine at different positions were synthesized. nih.gov The binding affinities of these synthetic sulfopeptides to eotaxin were then measured and compared to the corresponding non-sulfated peptide. The results clearly indicated that tyrosine sulfation dramatically increases the binding affinity, and that the position of the sulfate (B86663) group is crucial. nih.gov

Binding Affinities of CCR3 N-terminal Peptides to Eotaxin
PeptideSequenceDissociation Constant (Kd) (µM)Fold Enhancement in Affinity (compared to non-sulfated)
CCR3 (non-sulfated)Ac-Y16Y17L...> 500-
CCR3 (sulfated at Tyr16)Ac-(sY)16Y17L...70 ± 10> 7
CCR3 (sulfated at Tyr17)Ac-Y16(sY)17L...< 20> 28

Data adapted from Simpson et al., Chemistry & Biology, 2009. nih.gov

Investigation of Chemokine-Receptor Recognition and Specificity

The precise placement of sulfotyrosine residues, made possible by this compound, has been instrumental in dissecting the specificity of chemokine-receptor recognition. biosyn.com Different chemokines can bind to the same receptor, and the pattern of tyrosine sulfation on the receptor's N-terminus can act as a "code" that fine-tunes the binding affinity and specificity for various ligands. biosyn.comresearchgate.net

For example, research on the CCR5 receptor, a co-receptor for HIV entry, has utilized synthetic sulfopeptides to understand its interaction with the viral envelope glycoprotein (B1211001) gp120 and its natural chemokine ligands. acs.orgnih.gov By creating a library of CCR5 N-terminal peptides with different combinations of sulfated tyrosines, researchers have been able to pinpoint which sulfation sites are most critical for gp120 binding. nih.gov These studies revealed that sulfation at Tyr14 is particularly important for this interaction, with additional sulfation at Tyr10 and Tyr15 further enhancing binding affinity. nih.gov This level of detailed analysis would be unattainable without the ability to synthesize precisely modified peptides.

Substrate Analysis for Tyrosylprotein Sulfotransferases (TPSTs)

Tyrosylprotein sulfotransferases (TPSTs) are the enzymes responsible for catalyzing the transfer of a sulfate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to tyrosine residues in proteins. biosyn.com The use of synthetic peptides containing this compound has provided a powerful approach to study the kinetics and substrate specificity of these crucial enzymes.

Kinetic Studies of TPST Enzymes

Synthetic sulfopeptides serve as excellent substrates for in vitro assays to determine the kinetic parameters of TPSTs. By varying the concentration of a specific sulfated peptide and measuring the initial reaction velocity, researchers can calculate key kinetic constants such as the Michaelis constant (Km) and the maximal velocity (Vmax). These studies have provided insights into the efficiency with which TPSTs recognize and sulfate different peptide sequences. While direct use of this compound is for the synthesis of the substrate, the resulting peptides are then used in these kinetic assays.

Elucidation of TPST Substrate Recognition Motifs

A major challenge in understanding the scope of tyrosine sulfation has been the lack of a strict consensus sequence for TPST recognition. However, the use of synthetic peptide libraries has been instrumental in identifying key features that favor sulfation. nih.govoup.com Studies using peptides with systematic variations in their amino acid sequence have shown that the presence of acidic residues, particularly aspartic acid and glutamic acid, in close proximity to the target tyrosine is a major determinant for recognition by TPSTs. nih.govpnas.org For instance, peptides with acidic residues located N-terminal to the tyrosine are generally better substrates. nih.govpnas.org The ability to synthesize a wide array of specifically modified peptides has been critical to experimentally define these structural determinants for TPST substrate specificity. nih.gov

Influence of Acidic Residues on TPST Activity
Peptide SubstrateKey Sequence FeaturesRelative Sulfation Efficiency
Peptide ATyr surrounded by neutral residuesLow
Peptide BAcidic residue N-terminal to TyrModerate
Peptide CMultiple acidic residues near TyrHigh
Peptide DAcidic residue C-terminal to TyrLow to Moderate

This table represents a generalized summary of findings from various studies on TPST substrate specificity. nih.govpnas.org

Conformational Studies of Sulfated Peptides

The incorporation of sulfotyrosine into peptides can influence their three-dimensional structure, which in turn affects their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of peptides in solution. The availability of synthetic sulfated peptides, facilitated by this compound, has enabled detailed NMR studies to probe the structural consequences of tyrosine sulfation.

These studies have revealed that the negatively charged sulfate group can engage in intramolecular interactions, stabilizing specific secondary structures such as turns or helical conformations. researchgate.net For example, transferred nuclear Overhauser effect (trNOE) NMR studies have been used to characterize the bound conformation of sulfated peptides when interacting with their protein targets. researchgate.net This information is crucial for understanding the molecular basis of recognition and for the rational design of peptidomimetics with therapeutic potential. The ability to generate homogeneous populations of sulfated peptides is a prerequisite for such detailed structural investigations.

Impact of Sulfation on Peptide Secondary and Tertiary Structure

Protein tyrosine sulfation is a post-translational modification that occurs in the Golgi apparatus, catalyzed by tyrosylprotein sulfotransferases (TPSTs). tandfonline.com The addition of a bulky and negatively charged sulfate group to a tyrosine residue can have significant effects on the local and global structure of a peptide or protein.

Research indicates that the acceptor tyrosine residue for sulfation must be accessible to the active site of the TPST enzyme. tandfonline.com This often means the tyrosine is located within an intrinsically flexible or disordered region of the protein, rather than a rigidly defined secondary structure like an alpha-helix or beta-sheet. tandfonline.comnih.gov Molecular modeling studies suggest that for sulfation to occur, a degree of local unfolding of the peptide substrate may be necessary to allow it to fit into the enzyme's binding pocket. nih.gov

The introduction of the hydrophilic sulfate group fundamentally alters the chemical properties of the peptide. oup.com This modification can influence the peptide's conformational ensemble and its tertiary structure by promoting new intramolecular or intermolecular interactions, particularly electrostatic interactions. While sulfation occurs in flexible regions, the modification itself can stabilize specific conformations that are critical for mediating protein-protein interactions, which is a primary role of this post-translational modification. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations

The ability to synthesize peptides with site-specific tyrosine sulfation using reagents like this compound has been crucial for conducting detailed structure-activity relationship (SAR) studies. These investigations reveal how the position and number of sulfate groups affect a peptide's biological activity.

A prominent example involves the study of chemokine receptors, where tyrosine sulfation of the receptor's N-terminal domain is critical for binding and signaling. biosyn.com SAR studies on synthetic peptides from the chemokine receptor CCR5 have shown that sulfation enhances binding affinity in a site-specific manner. Variations in the sulfation pattern can modulate chemokine selectivity and oligomerization. biosyn.com

Table 1: Impact of Site-Specific Sulfation on Chemokine Receptor Peptide Affinity

Peptide System Sulfation Status Effect on Affinity Reference
Chemokine Receptor Peptides Single Tyr Sulfation 4- to 30-fold increase in affinity biosyn.com
Chemokine Receptor Peptides Dual Tyr Sulfation Additive or cooperative enhancement of affinity biosyn.com

Another compelling SAR investigation involved haemathrin, an anticoagulant protein from ticks. A library of synthetic haemathrin variants with different sulfation patterns was created to assess their thrombin inhibitory activity. The results demonstrated that sulfation dramatically enhances potency. rsc.org

Table 2: Structure-Activity Relationship of Sulfated Haemathrin Variants

Haemathrin Variant Sulfation Site(s) Relative Thrombin Inhibitory Activity (Ki) Reference
Haemathrin-1 None 210 nM rsc.org
Sulfated Haemathrin-1 Y31 ~10-fold improvement vs. non-sulfated rsc.org
Sulfated Haemathrin-1 Y31 and Y34 ~100-fold improvement vs. non-sulfated (most potent) rsc.org

Furthermore, studies on a therapeutic bispecific antibody revealed that unintended tyrosine sulfation within a complementarity-determining region (CDR) could adversely affect the antibody's binding to its target antigen, highlighting sulfation as a critical quality attribute to be monitored. nih.gov These examples underscore the power of using precisely sulfated synthetic peptides to dissect the functional role of this modification.

Development of Tools for Studying Tyrosine Sulfation

Advancing the understanding of tyrosine sulfation's role in biology has been historically limited by a lack of robust analytical tools. nih.govresearchgate.net The difficulty in identifying sulfated proteins and probing their function spurred the development of new chemical biology approaches. The synthesis of sulfated peptides using building blocks like this compound is a foundational component of this toolkit, enabling the creation of specific substrates, probes, and antigens. iris-biotech.denih.gov

Generation of Anti-Sulfotyrosine Antibodies and Probes

A significant breakthrough in the field was the development of monoclonal antibodies that specifically recognize sulfotyrosine residues, largely independent of the surrounding peptide sequence. researchgate.netnih.gov A notable example is the antibody PSG2, which was generated using phage display technology. researchgate.net This method involves screening vast libraries of antibody fragments against a sulfotyrosine-containing antigen to isolate high-affinity binders. google.com

These antibodies have become indispensable tools for:

Detection: Identifying sulfated proteins in complex biological mixtures via Western blotting. tandfonline.comresearchgate.net

Purification: Enabling the affinity purification of tyrosine-sulfated proteins from crude cell or tissue lysates for subsequent identification by mass spectrometry. nih.gov

Quantification and Localization: Monitoring tyrosine sulfation on cell surface proteins using techniques like flow cytometry. nih.gov

The availability of these antibodies provides a facile method for identifying novel sulfated proteins and exploring the dynamics of sulfation in various biological systems. researchgate.net While effective, some available antibodies exhibit moderate binding affinities, which has prompted the engineering of alternative recognition molecules, such as Src Homology 2 (SH2) domains, to achieve even higher affinity and specificity for sulfotyrosine. frontiersin.org

Design of Sulfated Peptide Libraries for Screening

The combination of combinatorial chemistry and peptide synthesis has led to the creation of sulfated peptide libraries for high-throughput screening. These libraries are powerful tools for discovering new ligands, inhibitors, or peptide-based therapeutics whose activity is dependent on tyrosine sulfation.

The general approach involves synthesizing a large, diverse collection of peptides where sulfotyrosine is incorporated at specific or random positions. umich.edu These libraries can be screened for binding to a target protein or for a specific biological activity. researchgate.net

Methods for generating and screening these libraries include:

Solid-Phase Synthesis: Using split-and-pool methods with building blocks like this compound to create large libraries of linear or cyclic peptides for subsequent screening in binding assays. nih.gov

Phage Display: Utilizing genetic code expansion techniques to incorporate sulfotyrosine into peptides displayed on the surface of bacteriophages. google.com The phage library is then panned against a target protein to select for sulfated peptides that bind with high affinity. frontiersin.org

A practical application of this concept was the creation of a focused sulfoprotein library of haemathrin variants to systematically probe structure-activity relationships, as detailed previously. rsc.org The design and screening of sulfated peptide libraries represent a frontier in the discovery of modulators for biological pathways regulated by tyrosine sulfation.

Table 3: Mentioned Compound Names

Compound Name Abbreviation / Synonym
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(2,2-dimethylpropylsulfo)-L-tyrosine This compound, Fmoc-Tyr(SO3nP)-OH
Tyrosine-O-sulfate Sulfotyrosine, sY
3′-phosphoadenosine 5′-phosphosulfate PAPS
Sodium Chlorate NaClO₃
Thrombin -

Advanced Methodological Development and Future Directions

Strategies for Multiple Sulfotyrosine Incorporations within Complex Peptides

The synthesis of peptides containing multiple sulfotyrosine residues presents a considerable challenge due to issues such as poor resin swelling and sluggish coupling reactions when using unprotected or salt-form sulfotyrosine building blocks. researchgate.net The use of Fmoc-Tyr(SO(ONeopentyl))-OH circumvents many of these issues, enabling the incorporation of multiple sTyr residues.

A key strategy involves the iterative coupling of this compound during standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov The neopentyl group provides robust protection against the acidic conditions used for Fmoc deprotection, allowing for the sequential addition of multiple sulfated residues without significant degradation. This "cassette" approach, where the protected sulfotyrosine is incorporated as a complete unit, has been successfully applied to the synthesis of peptides with adjacent sulfotyrosine residues. nih.gov

Furthermore, the development of orthogonal protecting group strategies allows for the synthesis of all possible sulfoforms of a peptide with multiple tyrosine residues from a single solid-phase synthesis. acs.org This divergent approach involves the use of different protecting groups on each tyrosine residue, which can be selectively removed and sulfated on-resin. acs.org While not exclusively focused on the neopentyl group, this methodology highlights the potential for combining this compound with other orthogonally protected tyrosines to create complex, differentially sulfated peptides.

On-Resin Tyrosine Sulfation and Post-Synthesis Modifications

On-resin sulfation offers an alternative to the incorporation of pre-sulfated amino acid building blocks. This strategy involves the synthesis of the full peptide chain with unprotected or specially protected tyrosine residues, followed by sulfation while the peptide is still attached to the solid support. kiesslinglab.com A significant advantage of this approach is the ability to use excess sulfating agent to drive the reaction to completion and the ease of removing excess reagents by simple washing steps. kiesslinglab.com

To achieve site-specific on-resin sulfation, tyrosine residues intended for modification must be selectively deprotected in the presence of other protected amino acids. This has been accomplished using protecting groups such as the azidomethyl (Azm) group, which is stable to Fmoc-SPPS conditions but can be selectively removed on-resin. researchgate.net Following deprotection, the free phenol (B47542) can be sulfated using a suitable reagent like SO3·DMF. researchgate.net

While direct on-resin sulfation is a powerful technique, the use of this compound offers a more direct route. The post-synthesis modification in this case is the deprotection of the neopentyl group. This is typically achieved after cleavage of the peptide from the resin and removal of other side-chain protecting groups. sigmaaldrich-jp.com The neopentyl group can be efficiently removed under mild, non-acidic conditions, such as treatment with aqueous ammonium (B1175870) acetate (B1210297) at a slightly elevated temperature or with sodium azide (B81097). sigmaaldrich-jp.comiris-biotech.de This two-step cleavage/deprotection process preserves the sensitive sulfate (B86663) ester, which would otherwise be degraded by the strong acids typically used in the final cleavage step. kiesslinglab.com

Chemoenzymatic Synthesis Approaches for Site-Specific Sulfation

Chemoenzymatic methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis to achieve site-specific modifications. In the context of tyrosine sulfation, this approach typically involves the chemical synthesis of a peptide or protein, followed by enzymatic sulfation using a tyrosylprotein sulfotransferase (TPST). biosyn.com TPSTs catalyze the transfer of a sulfate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue. biosyn.com

This method offers exquisite site-specificity, as the enzyme recognizes specific sequence motifs flanking the target tyrosine. google.com Researchers have successfully used chemoenzymatic strategies to produce homogeneously sulfated glycopeptides and have demonstrated that sulfation can influence subsequent enzymatic modifications, such as glycosylation. researchgate.netosti.gov

While powerful, a purely chemoenzymatic approach can be limited by the availability and stability of the TPST enzymes and the need to produce the unmodified peptide first. researchgate.net A hybrid approach, integrating chemically synthesized peptide fragments containing this compound with enzymatic ligation or modification steps, could offer a powerful route to complex, site-specifically sulfated proteins.

Integration of Neopentyl-Protected Sulfotyrosine with Other Orthogonal Protecting Groups

The true power of modern peptide synthesis lies in the use of orthogonal protecting groups, which can be removed under distinct conditions, allowing for precise, site-specific modifications. The neopentyl group of this compound is part of a growing toolbox of such groups. It is stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for the cleavage of many common side-chain protecting groups (e.g., Boc, tBu). sigmaaldrich-jp.comsigmaaldrich.com

This stability allows for its seamless integration with other orthogonal protecting group strategies. For instance, a peptide could be synthesized with a combination of this compound and other orthogonally protected tyrosines, such as Tyr(All) (allyloxycarbonyl), Tyr(oNb) (ortho-nitrobenzyl), or Tyr(TBS) (tert-butyldimethylsilyl). nih.gov This would allow for the selective deprotection and modification of the other tyrosine residues (e.g., phosphorylation, glycosylation) while the neopentyl-protected sulfotyrosine remains intact. Subsequently, the neopentyl group can be removed under its specific deprotection conditions.

This approach has been successfully demonstrated in the synthesis of a library of sulfopeptides of the N-terminal fragment of the HIV-1 coreceptor CCR5, where three different orthogonal protecting groups were used to achieve all eight possible sulfoforms. nih.gov The compatibility of the neopentyl group with such schemes opens up possibilities for creating highly complex and multifunctional peptides.

Automation and High-Throughput Synthesis of Sulfotyrosine Peptides

The development of robust and reliable building blocks is a prerequisite for the automation of peptide synthesis. The excellent solubility of this compound in standard solvents used in automated peptide synthesizers, such as DMF and NMP, and its compatibility with standard coupling reagents, make it ideally suited for high-throughput applications. sigmaaldrich-jp.com Unlike sulfotyrosine salts, which can exhibit poor solubility and require specific activation conditions, this compound can be used in automated synthesizers without significant protocol modifications. sigmaaldrich-jp.com

Furthermore, the development of novel synthetic strategies, such as those based on sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry, are being explored for high-throughput medicinal chemistry applications. chemrxiv.orgresearchgate.net While not directly involving this compound, these advancements in creating diverse libraries of sulfated molecules underscore the growing demand for automated and high-throughput methods in this field, a demand that robust building blocks like neopentyl-protected sulfotyrosine are well-positioned to meet.

Q & A

Basic: What are the optimal storage and handling conditions for Fmoc-Tyr(SO(ONeopentyl))-OH to ensure stability during peptide synthesis?

Answer:
this compound should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 6 months) to prevent degradation of the sulfate-protecting group. Prior to use, warm the compound to 37°C and sonicate in solvents like DMF or DCM to improve solubility. Avoid repeated freeze-thaw cycles by aliquoting the stock solution .

Basic: How can researchers address solubility challenges when incorporating this compound into solid-phase peptide synthesis (SPPS)?

Answer:
For improved solubility:

  • Use DMF or DCM as primary solvents.
  • Heat the mixture to 37°C and sonicate for 10–15 minutes to disrupt crystalline aggregates.
  • For highly hydrophobic sequences, add 5% (v/v) DMSO to enhance solvation without compromising coupling efficiency .

Intermediate: What analytical techniques are recommended to verify the purity and structural integrity of this compound?

Answer:

  • HPLC : Validate purity (≥95%) using a C18 column with a water/acetonitrile gradient (0.1% TFA modifier). Retention time shifts indicate sulfate group stability .
  • NMR : Confirm sulfation via aromatic proton signals at δ 7.20 ppm (broad multiplet) and neopentyl group signals at δ 1.05 ppm (singlet for CH(CH₃)₂) .
  • Mass Spectrometry : Use ESI-MS to detect the molecular ion peak ([M-H]⁻ at m/z ~620) and fragmentation patterns .

Advanced: How can the neopentyl (nP) protecting group be selectively removed without damaging acid-sensitive residues in complex peptides?

Answer:
Optimize deprotection using:

  • TFA/scavenger cocktails : 95% TFA with 2.5% triisopropylsilane (TIPS) or 5% water for 2–4 hours at 0°C→RT.
  • Kinetic monitoring : Track deprotection efficiency via HPLC every 30 minutes. Adjust time and temperature for sequences with oxidation-prone residues (e.g., Trp, Met) .

Advanced: What strategies improve coupling efficiency of this compound in sterically hindered peptide sequences?

Answer:

  • Activation reagents : Use HATU/DIPEA instead of HBTU for higher reactivity.
  • Extended coupling : Double coupling (2 × 1 hour) at 40°C in DMF.
  • Microwave-assisted synthesis : Apply 20 W power for 5 minutes to overcome steric hindrance in β-sheet-rich regions .

Intermediate: How should researchers resolve contradictions in reported deprotection efficiencies of the neopentyl group under varying acidic conditions?

Answer:

  • Context-dependent optimization : Test TFA concentrations (20–95%) and reaction times (1–6 hours) for each peptide sequence.
  • Comparative studies : Use model peptides (e.g., Tyr-sulfated conotoxins) to benchmark deprotection yields against published protocols .

Advanced: What orthogonal protection schemes are compatible with this compound for synthesizing peptides with multiple post-translational modifications?

Answer:

  • Lysine/arginine : Protect with Mtt or Pmc groups (cleaved with 1% TFA in DCM).
  • Phosphotyrosine : Use tert-butyl (tBu)-protected phosphate esters.
  • Glycosylation : Employ acetyl or benzyl (Bzl) protecting groups for hydroxyls, removed via hydrogenolysis .

Intermediate: How does the sulfation of tyrosine impact peptide conformation and bioactivity in heparin-binding studies?

Answer:

  • Conformational analysis : Circular dichroism (CD) shows sulfated peptides adopt α-helical structures in heparin-mimetic environments.
  • Binding assays : Surface plasmon resonance (SPR) reveals sulfated Tyr increases heparin affinity by 10–100-fold compared to non-sulfated analogs. Validate using competitive ELISA with anti-heparin antibodies .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use a fume hood for weighing and dissolution to avoid inhalation of fine particles.
  • Waste disposal : Quench residual reagent with 10% acetic acid before discarding in halogenated waste containers .

Advanced: How can researchers troubleshoot unexpected byproducts during SPPS involving this compound?

Answer:

  • Byproduct identification : Use LC-MS/MS to detect sulfonic acid side products (e.g., over-sulfation or desulfation).
  • Preventive measures :
    • Pre-activate the amino acid for 1 minute before coupling.
    • Avoid prolonged exposure to piperidine during Fmoc deprotection (limit to 2 × 5-minute treatments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.